2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
Chemical Classification and Nomenclature
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is classified as a heterocyclic organic compound containing multiple distinct structural components that define its chemical identity. The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, linked to a 1,2,4-oxadiazole ring system that is further substituted with a 3-fluorophenyl group. This molecular architecture places the compound within the broader category of oxadiazole derivatives, which are recognized for their diverse chemical and biological properties.
The systematic nomenclature of this compound reflects its complex structural organization, with the International Union of Pure and Applied Chemistry name describing the precise connectivity between the different ring systems and substituents. Alternative nomenclature systems may refer to related structural isomers, such as 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine, which represents a positional isomer with the oxadiazole ring attached at a different position on the piperidine ring. The presence of the fluorine atom at the meta position of the phenyl ring introduces additional complexity to the nomenclature and significantly influences the compound's physicochemical properties.
The molecular formula C₁₃H₁₄FN₃O indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, one fluorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of approximately 247.27 grams per mole. This composition reflects the integration of multiple heteroatoms within the molecular structure, contributing to the compound's classification as a polyheterocyclic system with significant potential for intermolecular interactions and biological activity.
Historical Development of Oxadiazole Chemistry
The historical development of oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger, who achieved the first synthesis of 1,2,4-oxadiazoles in 1884, initially naming these compounds furo[ab1]diazoles. This groundbreaking discovery established the foundation for what would become a significant area of heterocyclic chemistry research. The early decades following this initial synthesis saw limited exploration of oxadiazole compounds, with only occasional publications appearing in the scientific literature until the early 1960s.
The period from the 1960s onward marked a significant acceleration in oxadiazole research, driven primarily by the recognition of these compounds' peculiar chemical properties and potential applications. During this era, researchers began to systematically investigate the synthesis, reactivity, and biological activities of various oxadiazole derivatives. The development of more efficient synthetic methodologies, including microwave-assisted synthesis and one-pot procedures, revolutionized the field and made oxadiazole compounds more accessible for research purposes.
The introduction of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, in the 1960s as a cough suppressant, demonstrated the practical pharmaceutical applications of these heterocyclic systems. This milestone validated the therapeutic potential of oxadiazole derivatives and stimulated further research into their medicinal chemistry applications. The historical progression of oxadiazole chemistry has been characterized by continuous improvements in synthetic methodologies, better understanding of structure-activity relationships, and expanding applications across multiple scientific disciplines.
Contemporary oxadiazole research builds upon this rich historical foundation, with modern synthetic approaches enabling the preparation of increasingly complex derivatives such as this compound. The evolution from simple oxadiazole rings to sophisticated multi-ring systems reflects the maturation of the field and the ongoing quest for compounds with enhanced properties and activities.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its representation of advanced molecular design principles that combine multiple heterocyclic elements within a single compound. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, and they exist in four different isomeric forms depending on the position of the nitrogen atoms. Among these isomers, the 1,2,4-oxadiazole variant found in this compound has attracted particular attention due to its stability and versatility in chemical transformations.
The integration of a 1,2,4-oxadiazole ring with a piperidine moiety creates a unique molecular scaffold that exemplifies contemporary approaches to heterocyclic compound design. Piperidine rings are among the most frequently encountered heterocycles in pharmaceutical compounds, contributing to their popularity in medicinal chemistry research. The combination of these two heterocyclic systems in a single molecule provides opportunities for investigating synergistic effects and novel structure-activity relationships.
The presence of the fluorophenyl substituent adds another dimension of complexity and significance to this compound's role in heterocyclic chemistry research. Fluorine substitution in organic compounds is known to influence various molecular properties, including lipophilicity, metabolic stability, and binding affinity. The strategic placement of fluorine in the meta position of the phenyl ring demonstrates sophisticated molecular design considerations that are characteristic of modern heterocyclic chemistry research.
Research into compounds like this compound contributes to the broader understanding of heterocyclic chemistry principles, including ring-forming reactions, electronic effects of heteroatoms, and intermolecular interactions. These investigations provide valuable insights that can be applied to the design and synthesis of other heterocyclic compounds with desired properties and activities.
Structural Relevance in Contemporary Chemical Research
The structural relevance of this compound in contemporary chemical research is multifaceted, encompassing aspects of molecular design, synthetic methodology, and structure-activity relationship studies. The compound's architecture represents a convergence of several important structural elements that are highly valued in modern chemical research, particularly in the context of drug discovery and development.
The 1,2,4-oxadiazole ring system serves as a bioisosteric replacement for ester and amide functional groups, offering advantages in terms of metabolic stability and hydrogen bonding potential. This bioisosteric relationship makes oxadiazole-containing compounds particularly attractive for medicinal chemistry applications, where metabolic liabilities associated with ester and amide groups can be problematic. The planar, aromatic nature of the oxadiazole ring also provides opportunities for π-stacking interactions with biological targets.
The piperidine component of the molecule contributes significantly to its structural relevance in contemporary research. Piperidine rings are present in numerous pharmaceutical compounds and natural products, making them privileged scaffolds in drug design. The nitrogen atom in the piperidine ring can participate in hydrogen bonding and can be readily modified through various chemical transformations, providing opportunities for structure-activity relationship optimization.
The incorporation of fluorine in the phenyl substituent reflects current trends in medicinal chemistry, where fluorine substitution is increasingly used to modulate compound properties. Fluorine atoms can influence molecular conformation, increase lipophilicity, and enhance binding affinity through unique intermolecular interactions. The meta position of the fluorine atom on the phenyl ring provides a specific geometric arrangement that can be exploited in molecular recognition processes.
Contemporary chemical research increasingly focuses on the design of compounds that incorporate multiple pharmacophoric elements, and this compound exemplifies this approach. The combination of heterocyclic rings, aromatic systems, and halogen substitution creates a complex molecular architecture that can interact with biological targets through multiple mechanisms simultaneously.
Research Objectives and Scientific Scope
The research objectives surrounding this compound encompass several key areas of scientific investigation that reflect the compound's potential applications and fundamental chemical importance. Primary research objectives include the development of efficient synthetic methodologies for the preparation of this compound and related derivatives, investigation of its chemical reactivity and stability under various conditions, and exploration of its potential biological activities through structure-activity relationship studies.
Synthetic methodology research focuses on optimizing reaction conditions for the formation of the oxadiazole ring and its subsequent coupling with the piperidine moiety. This includes investigation of various synthetic routes, such as the cyclization of amidoxime derivatives with carboxylic acid derivatives, and the exploration of microwave-assisted synthesis techniques that can improve reaction efficiency and reduce reaction times. The development of environmentally friendly synthetic approaches, including solvent-free conditions and the use of green catalysts, represents another important research objective.
The scientific scope of research into this compound extends to detailed structural characterization using advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. These studies provide essential information about the compound's three-dimensional structure, conformational preferences, and intermolecular interactions. Understanding these structural features is crucial for predicting and optimizing the compound's properties and activities.
Computational chemistry research represents another significant component of the scientific scope, involving molecular modeling studies to predict the compound's physicochemical properties, potential binding modes with biological targets, and structure-activity relationships. These computational investigations complement experimental studies and provide valuable insights for the design of improved derivatives with enhanced properties.
The research objectives also encompass the investigation of the compound's role as a synthetic intermediate for the preparation of more complex molecules. The multiple reactive sites present in the molecule, including the piperidine nitrogen and the oxadiazole ring, provide opportunities for further chemical modifications that can lead to libraries of related compounds with diverse properties and potential applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-piperidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h3-5,8,11,15H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZWQAPDQFBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with appropriate carboxylic acid derivatives.
- Coupling of the oxadiazole intermediate with the piperidine ring, often through acylation or substitution reactions.
This approach is consistent with the preparation of related 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives, where the oxadiazole ring is constructed first and then linked to the piperidine moiety.
Specific Synthetic Route
Step 1: Synthesis of Amidoxime Intermediate
- Starting from 3-fluorobenzonitrile or its derivatives, the corresponding amidoxime is prepared by reaction with hydroxylamine.
- This amidoxime serves as the precursor for the oxadiazole ring formation.
Step 2: Formation of 1,2,4-Oxadiazole Ring
- The amidoxime is reacted with an activated carboxylic acid derivative or ester to induce cyclization, forming the 1,2,4-oxadiazole ring.
- A one-pot TBTU-mediated acylation/heterocyclization method has been reported for similar compounds, providing efficient ring closure under mild conditions.
Step 3: Coupling with Piperidine
- The oxadiazole intermediate is coupled with piperidine or a piperidine derivative.
- For example, Boc-protected 4-[3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has been synthesized by acylation of the piperidine nitrogen followed by deprotection.
- Alternative methods include substitution reactions on halide-functionalized piperidines or alkylation of the piperidine nitrogen with oxadiazole-containing electrophiles.
Step 4: Purification and Crystallization
- The final compound is typically purified by recrystallization, often using oxalic acid to form crystalline salts.
- Melting points and purity are confirmed by standard analytical techniques.
Example from Patent Literature
A related compound, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-phenylpiperidine, was prepared by reacting the appropriate amide oxime with piperidine derivatives, followed by purification steps including crystallization from ethanol with oxalic acid. This method can be adapted for the 3-fluorophenyl substituted analogue.
Chemical Reactions Analysis
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition can lead to the disruption of metabolic pathways and ultimately result in the desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Oxadiazole | Position on Piperidine | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₄FN₃O | 247.27 | 3-Fluorophenyl | 2 | Meta-fluoro, no additional groups |
| 4-[3-(3-Fluorophenyl)-oxadiazolyl]piperidine | C₁₃H₁₄FN₃O | 247.27 | 3-Fluorophenyl | 4 | Isomeric piperidine substitution |
| C22 (Antituberculosis agent) | C₂₂H₂₂FN₅O₂ | 419.44 | 4-Fluorophenyl | 3 | Carboxamide group, para-fluoro |
| 2-[3-(Trifluoroethyl)-oxadiazolyl]piperidine HCl | C₉H₁₂F₃N₃O·HCl | 268.67 | 2,2,2-Trifluoroethyl | 2 | Hydrochloride salt, high lipophilicity |
| 3-(3-Ethyl-oxadiazolyl)piperidine | C₉H₁₅N₃O | 181.24 | Ethyl | 3 | Alkyl substituent, lower polarity |
Notes:
- Substitution Position : The 2-position on piperidine in the target compound may confer distinct conformational flexibility compared to 3- or 4-substituted analogs, influencing receptor binding .
- Fluorophenyl vs. Other Groups : The meta-fluorophenyl group in the target compound provides moderate electronegativity and steric bulk, contrasting with para-fluorophenyl (C22) and trifluoroethyl () analogs .
- Salt Forms : Hydrochloride salts (e.g., 3-[3-(3-fluorophenyl)-oxadiazolyl]piperidine HCl) enhance aqueous solubility, critical for bioavailability .
Biological Activity
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride. Its molecular formula is with a molecular weight of approximately 283.73 g/mol. The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- A study indicated that oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- The compound was found to induce apoptosis in these cell lines through mechanisms involving increased p53 expression and caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis induction via p53 |
| Similar Derivative | MEL-8 | 2.41 | Caspase activation |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Research on related oxadiazole derivatives revealed moderate to good activity against various Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
A study reported the minimum inhibitory concentrations (MIC) of several oxadiazole derivatives against bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Bacillus subtilis | 4.69 |
These findings suggest that the presence of halogen substituents in the phenyl ring enhances the antimicrobial activity of these compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies indicate that oxadiazole derivatives may inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : The compound's ability to activate apoptotic pathways makes it a potential candidate for cancer therapy.
- Antimicrobial Mechanisms : The structural features allow for interaction with bacterial cell membranes or essential metabolic pathways.
Q & A
Q. What synthetic strategies are employed to prepare 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step route involving cyclization of precursor amidoximes. For example, oxadiazole formation can be achieved by reacting a nitrile derivative with hydroxylamine under basic conditions, followed by coupling to a piperidine scaffold . Optimizing reaction temperature (e.g., 80–100°C) and using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) improves yields (73–99%) . Boc-protected intermediates (e.g., tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate) are often used to enhance solubility during purification .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- 1H/13C NMR : Key signals include the piperidine ring protons (δ 1.5–3.5 ppm) and fluorophenyl aromatic protons (δ 6.8–7.5 ppm). The oxadiazole C-5 carbon resonates at ~168 ppm in 13C NMR .
- HRMS (ESI+) : Exact mass determination (e.g., [M+H]+ calculated for C14H15FN3O: 268.1198) ensures molecular formula validation .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen this compound for central nervous system (CNS) activity?
Fluorometric Ca2+ flux assays in HEK293 cells expressing mGlu5 receptors (EC50 determination) and in vivo models like conditioned avoidance response (CAR) in rats (30–100 mg/kg i.p.) are standard. These assess receptor modulation and antipsychotic-like effects .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence binding to mGlu5 receptors compared to other aryl groups?
SAR studies on analogs (e.g., ADX47273) show that electron-withdrawing groups like fluorine enhance binding affinity by stabilizing π-π interactions with receptor hydrophobic pockets. Computational docking (e.g., Glide SP scoring in Schrödinger Suite) predicts a 9-fold increase in glutamate response when the 3-fluorophenyl group replaces non-halogenated aryl groups .
Q. What crystallographic methods resolve the 3D conformation of this compound, and how is SHELX software applied?
Single-crystal X-ray diffraction with SHELXL refines structures using high-resolution data (d-spacing <1 Å). Key parameters:
- Space group determination (e.g., P21/c for piperidine derivatives).
- Anisotropic displacement parameters for non-H atoms. SHELXPRO interfaces with Olex2 for visualizing hydrogen-bonding networks between the oxadiazole N and receptor residues .
Q. How can metabolic stability be assessed, and what structural modifications improve pharmacokinetics?
- In vitro assays : Liver microsomal stability tests (e.g., rat/human CYP450 isoforms) identify vulnerable sites (e.g., piperidine N-oxidation).
- Modifications : Introducing bulky substituents (e.g., tert-butyl on piperidine) or fluorination reduces metabolic clearance. Exact mass profiling (195.137 Da) tracks metabolites like 3-(3-n-propyl-oxadiazol-5-yl)piperidine .
Q. What in vivo models validate the procognitive effects of this compound?
- Novel Object Recognition (NOR) : Dose-dependent increases in discrimination index (MED = 1 mg/kg i.p.) indicate enhanced memory .
- Five-Choice Serial Reaction Time Test (5-CSRTT) : Reduced impulsivity (MED = 10 mg/kg i.p.) suggests improved attention .
Methodological Considerations
Q. How are safety and handling protocols designed for lab-scale synthesis?
- Safety : Follow H290 (corrosive) and H301 (toxic if swallowed) guidelines. Use fume hoods for dichloromethane/NaOH reactions .
- Storage : Stable at –20°C under argon; avoid moisture to prevent oxadiazole ring hydrolysis .
Q. What strategies mitigate low yields in oxadiazole cyclization steps?
- Microwave-assisted synthesis : Reduces reaction time from 12h to 30min at 120°C.
- Catalytic additives : ZnCl2 (10 mol%) enhances cyclization efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
